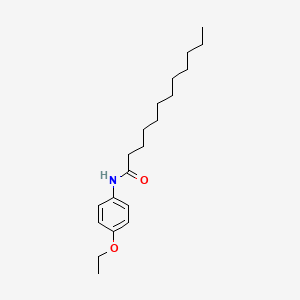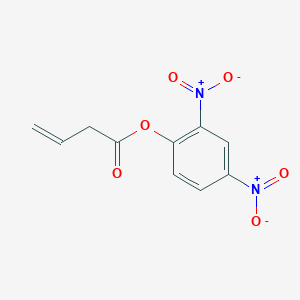
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an indene backbone and multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- typically involves multiple steps, including the formation of the indene backbone and the introduction of functional groups. Common synthetic routes include:
Cyclization Reactions: The formation of the indene backbone can be achieved through cyclization reactions involving suitable precursors.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and solvent, are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the production of various materials and chemicals, owing to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The indene backbone provides structural stability and contributes to its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene-1,3(2H)-dione: A simpler analog without the additional functional groups.
2-Hydroxy-1H-indene-1,3(2H)-dione: Another analog with a hydroxyl group at a different position.
5-Methyl-1H-indene-1,3(2H)-dione: A similar compound with a methyl group instead of the tert-butyl group.
Uniqueness
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-(3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)-2-hydroxy- lies in its combination of functional groups and the indene backbone, which provides a unique reactivity profile and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
71313-39-8 |
|---|---|
Molekularformel |
C20H20O4 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(3-tert-butyl-2-hydroxy-5-methylphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C20H20O4/c1-11-9-14(19(2,3)4)16(21)15(10-11)20(24)17(22)12-7-5-6-8-13(12)18(20)23/h5-10,21,24H,1-4H3 |
InChI-Schlüssel |
KYRPTEYTYAPRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-4-[2-(pyrimidin-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473944.png)
![7-(Dimethylamino)pyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B14473950.png)
![[(1E)-buta-1,3-dienyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14473955.png)
![4-Hydroxy-5,9-dimethyl-6,9-dihydronaphtho[1,2-b]furan-8(7H)-one](/img/structure/B14473963.png)
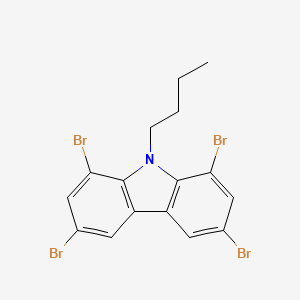
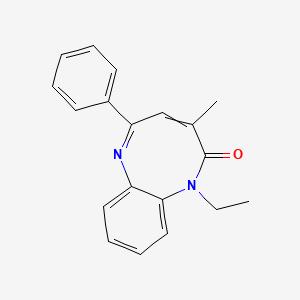
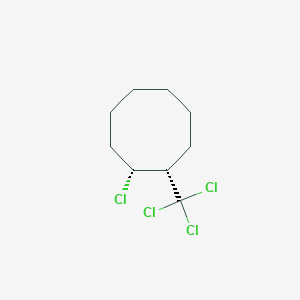
![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)
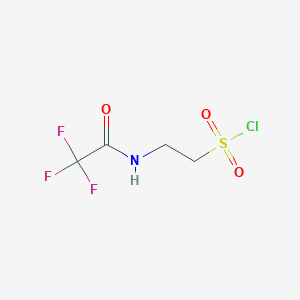
![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)
